N-chloroformamide

描述

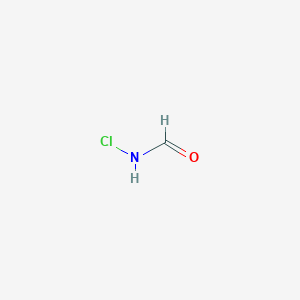

Structure

3D Structure

属性

CAS 编号 |

52175-99-2 |

|---|---|

分子式 |

CH2ClNO |

分子量 |

79.48 g/mol |

IUPAC 名称 |

N-chloroformamide |

InChI |

InChI=1S/CH2ClNO/c2-3-1-4/h1H,(H,3,4) |

InChI 键 |

NFFSTVSAHCVTMU-UHFFFAOYSA-N |

规范 SMILES |

C(=O)NCl |

产品来源 |

United States |

Synthesis and Advanced Synthetic Methodologies for N Chloroformamide Systems

Established Preparative Routes for N-Chloroformamide

The synthesis of this compound, a relatively simple yet reactive molecule, has been a subject of specific investigation. While the broader class of N-chloroamides has seen various synthetic approaches, the preparation of the parent compound, this compound, has been distinctly described.

Synthesis from Formamide (B127407) via N-Chlorination Reactions

A key method for the preparation of this compound involves the direct N-chlorination of formamide. google.com This transformation is effectively achieved using a suitable chlorinating agent in an organic solvent. One documented procedure utilizes tert-butyl hypochlorite (B82951) as the chlorinating agent. google.com

The reaction is typically carried out by reacting approximately equimolar amounts of formamide and tert-butyl hypochlorite. google.com The process is conducted in an organic solvent, such as methylene (B1212753) chloride, at controlled, cool temperatures, for instance, between 5°C and 10°C. google.com The dropwise addition of tert-butyl hypochlorite to a stirred solution of formamide helps to manage the reaction's exothermicity. google.com Following the reaction, the solvent can be removed under vacuum to isolate the this compound product. google.com It has been reported that this method yields this compound as a soft white solid which can be further purified by recrystallization. google.com

Interestingly, analysis of the product by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy suggests that under normal conditions, this compound exists predominantly in its more stable tautomeric imidol form, which can be represented as N-chloromethanimidic acid. google.com The product is described as having an odor similar to sodium hypochlorite and exhibiting slow decomposition at room temperature. google.com

Methodological Developments in the Synthesis of Related N-Chloroamides

The synthesis of N-chloroamides extends beyond this compound to a wide array of N-substituted derivatives. These compounds are often sought after for their unique reactivity and potential applications in organic synthesis.

Electrophilic Halogenation Strategies for N-Substituted Amides

Electrophilic halogenation stands as a primary strategy for the synthesis of N-chloroamides from their corresponding N-substituted amide precursors. rsc.orgresearchgate.net This approach involves the treatment of an amide with a source of electrophilic chlorine ("Cl+").

A variety of chlorinating agents have been employed for this purpose, each with its own advantages and substrate scope. Common reagents include:

Trichloroisocyanuric acid (TCCA) : This reagent has been successfully used for the efficient N-chlorination of secondary anilides in a solvent like dichloromethane, yielding the corresponding N-chloroamides without competing aromatic chlorination. rsc.org

tert-Butyl hypochlorite : This reagent is frequently used for the N-chlorination of various amides, including secondary amides and those embedded in more complex structures. google.comsci-hub.sednu.dp.ua It has been employed in the synthesis of N-chloroamides on solid supports, such as cellulose, and in the preparation of N-benzyloxy-N-chlorourea. sci-hub.sednu.dp.ua

Calcium hypochlorite : As an inexpensive and stable alternative, calcium hypochlorite supported on moist alumina (B75360) has been shown to be an effective system for the N-chlorination of a range of amides, carbamates, and lactams, often providing high yields. organic-chemistry.org

The choice of solvent and reaction conditions is crucial for the success of these electrophilic halogenation reactions. Dichloromethane and ethyl acetate (B1210297) are commonly used solvents. rsc.orgmdpi.com The reactions are often conducted at or below room temperature to control selectivity and minimize potential side reactions. google.com

Recent research has demonstrated the application of these methods to synthesize structurally diverse N-chloroamides, including atropisomeric N-chloroamides from ortho-substituted secondary anilides. rsc.orgresearchgate.net These studies highlight the versatility of electrophilic halogenation in accessing novel and functionally complex N-chloroamide scaffolds. rsc.orgresearchgate.net

Mechanistic Elucidation of this compound Formation Pathways

Understanding the mechanism of N-chloroamide formation is crucial for optimizing reaction conditions and predicting outcomes. The reaction between an amide and a chlorinating agent, such as hypochlorous acid or its derivatives, is generally understood to proceed through a nucleophilic attack of the amide nitrogen on the electrophilic chlorine atom.

Kinetic studies on the chlorination of various amides with chlorine have shown that hypochlorite (⁻OCl) is a dominant reacting species, leading to the formation of N-chloroamides. researchgate.net The reaction rates are influenced by the pH and the structure of the amide. researchgate.netcdnsciencepub.com

For the specific case of this compound formation from formamide and tert-butyl hypochlorite, the reaction likely involves the nitrogen atom of formamide acting as a nucleophile, attacking the electrophilic chlorine of the hypochlorite. The reaction is facilitated by the polarity of the N-H bond in formamide.

In the broader context of N-chloroamide synthesis, mechanistic investigations have also shed light on the reactivity of these compounds. For instance, studies on the cobalt-catalyzed C-H amidation using N-chloroamides have proposed a plausible mechanism involving the formation of a cobaltacycle intermediate, followed by coordination of the N-chloroamide and cleavage of the N-Cl bond. acs.org This highlights the dual role N-chloroamides can play as both amidating and chlorinating agents, depending on the reaction conditions. acs.org

Furthermore, computational and experimental studies on atropisomeric N-chloroamides have revealed that their racemization is correlated with amide isomerization, indicating a complex interplay of rotational barriers around the Ar-N and N-CO bonds. researchgate.netrsc.org These mechanistic insights are vital for the rational design and synthesis of configurationally stable N-chloroamide-based molecules.

Interactive Data Table: Reagents for N-Chlorination of Amides

| Reagent | Substrate Examples | Key Features | Reference(s) |

| tert-Butyl hypochlorite | Formamide, Secondary amides, N-Benzyloxyurea | Effective for simple and complex amides. | google.comsci-hub.sednu.dp.ua |

| Trichloroisocyanuric acid (TCCA) | Secondary anilides | Efficient, avoids aromatic chlorination. | rsc.org |

| Calcium hypochlorite on moist alumina | Amides, Carbamates, Lactams | Inexpensive, stable, and high-yielding. | organic-chemistry.org |

| Hypochlorous acid | Secondary amides | Used in acidic medium. | cdnsciencepub.com |

Molecular Structure, Electronic Properties, and Tautomeric Equilibria of N Chloroformamide

Conformational Analysis and Stereochemistry

The spatial arrangement of atoms and the dynamics of their interconversion are fundamental to understanding the reactivity and properties of N-chloroformamide. This section explores the planarity of the acyl nitrogen, the energy barriers to rotation, and the stereoisomeric forms of the molecule.

Acyl Nitrogen Planarity and Rotational Energy Barriers

Computational studies suggest that the acyl nitrogen atom in this compound is planar when considering vibrational motion. researchgate.netacs.org This planarity is a key feature of the amide bond. However, the substitution of a chlorine atom on the nitrogen influences the rotational energy barriers around the acyl C-N bond.

The barrier to acyl C-N rotation in this compound is lowered by approximately 1-2 kcal/mol compared to typical amide barriers, resulting in a value of about 16 kcal/mol. researchgate.netacs.org This reduction in the rotational barrier is attributed to the electronic effects of the chlorine substituent.

Table 1: Calculated Rotational Energy Barriers

| Compound | Bond | Rotational Barrier (kcal/mol) |

|---|---|---|

| This compound | Acyl C-N | ~16 researchgate.netacs.org |

| Formamide (B127407) | Acyl C-N | ~17-18 researchgate.netacs.org |

Stereoisomerism and Interconversion Dynamics in this compound and Analogs

This compound and its analogs can exist as stereoisomers due to restricted rotation around the C-N bond. The dynamics of interconversion between these isomers are influenced by several factors, including inductive effects, repulsive interactions between lone pairs of electrons, and anomeric effects. researchgate.netacs.org

In bisheteroatom-substituted formamides, which are analogs of this compound, the barriers to acyl C-N rotation are in the range of 8-10 kcal/mol. acs.org The inversion barriers at the nitrogen atom are consistently around 2-3 kcal/mol. acs.org The anomeric effect, which involves the interaction between a lone pair on one heteroatom and the antibonding orbital of the bond to another heteroatom, plays a significant role in determining the preferred conformations and the magnitudes of rotational barriers around N-O and N-N bonds in these analogs. acs.org

Tautomeric Forms and Equilibrium Dynamics

Tautomerism, the interconversion of structural isomers, is a crucial aspect of the chemistry of this compound. This section focuses on the equilibrium between this compound and its imidol tautomer.

This compound-Imidol Tautomerism and Relative Stability

This compound can exist in equilibrium with its tautomeric form, the imidol, also known as formamidic acid. chem-soc.sitgc.ac.in The amide form is significantly more stable than the imidol form. chem-soc.si Theoretical calculations indicate that the energy difference between formamide and its imidol tautomer is approximately 49.01 kJ/mol, with the amide form being the more stable. chem-soc.si This preference for the amide form is a general characteristic of amide-imidol tautomerism. tgc.ac.invedantu.com The interconversion between the two forms involves the migration of a proton from the nitrogen to the oxygen atom. tgc.ac.in

Electronic Structure and Bonding Characteristics

The electronic nature of the amide bond in this compound is significantly altered by the presence of the electronegative chlorine atom on the nitrogen.

Perturbation of Amide Resonance by N-Chlorination

The quintessential feature of an amide is the delocalization of the nitrogen lone pair of electrons into the carbonyl group's π-system, a phenomenon known as amide resonance. researchgate.netlibretexts.org This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry and restricted rotation. libretexts.org

In this compound, the presence of the highly electronegative chlorine atom on the nitrogen perturbs this resonance. The chlorine atom's strong negative inductive effect withdraws electron density from the nitrogen, reducing the availability of its lone pair for delocalization into the carbonyl group. walshmedicalmedia.commdpi.com This reduction in amide resonance can lead to a pyramidalization of the nitrogen atom and a lengthening of the N-C(O) bond. mdpi.comnih.gov The diminished resonance makes the amide bond more susceptible to chemical reactions, such as hydrolysis. walshmedicalmedia.com

Anomeric Effects and Their Structural Consequences in this compound Systems

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom within a ring structure. wikipedia.org This effect is not limited to cyclic systems and is observed in acyclic molecules like this compound, which can be classified as an "anomeric amide." wikipedia.orgcore.ac.uk In these systems, the effect arises from the interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the bond to the other heteroatom. wikipedia.orge4journal.com

In anomeric amides, the presence of two strongly electronegative substituents with lone electron pairs on the nitrogen atom is a key feature. core.ac.uk The anomeric effect in systems related to this compound is primarily understood as a stabilizing hyperconjugation interaction. wikipedia.org This involves the delocalization of a lone pair (n) from a donor atom (like the nitrogen or an adjacent alkoxy oxygen in related compounds) into the antibonding σ* orbital of the acceptor bond (such as the N–Cl bond). core.ac.ukacs.org For this interaction to be maximal, the donor lone pair orbital and the acceptor σ* orbital must be in an anti-coplanar (or anti-periplanar) arrangement, meaning they have a dihedral angle of approximately 180°. wikipedia.orgacs.org

The structural consequences of these anomeric interactions are significant and have been studied through computational methods. acs.org Key findings include:

Bond Lengthening and Shortening : In related N-chloro-N-alkoxyformamides, the anomeric effect leads to a noticeable lengthening of the N-Cl bond by 0.05–0.35 Å compared to a normal N-Cl bond. acs.org Conversely, the bond of the atom providing the donor lone pair (e.g., an N-O bond) is shortened. acs.org

Conformational Preference : The donor and acceptor groups orient themselves to achieve the anti-coplanar arrangement necessary for the stabilizing n → σ* interaction in both equilibrium and transition structures. acs.org

Influence on Rotational Barriers : While the anomeric effect significantly impacts bond lengths and angles, it does not appear to have a major role in lowering the energy barrier for rotation around the acyl C-N bond in more complex anomeric amides. acs.org However, it does increase the rotational barriers around the N-O and N-N bonds in related systems. acs.org Computational studies on this compound determined that the barrier to acyl C-N rotation is approximately 16 kcal/mol, which is a reduction of 1-2 kcal/mol compared to normal amide barriers. acs.org

Table 1: Calculated Rotational Barriers in Formamide and this compound

| Compound | System | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Formamide | Standard Amide | ~17-18 | acs.org |

| This compound | Anomeric Amide | ~16 | acs.orgresearchgate.net |

Inductive Effects and Lone Pair Interactions on Molecular Geometry

The molecular geometry of this compound is heavily influenced by the interplay of inductive effects and lone pair repulsions, alongside the anomeric effects discussed previously. acs.org The Valence Shell Electron Pair Repulsion (VSEPR) model provides a foundational understanding, stating that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize this repulsion, thereby determining the molecular geometry. libretexts.orgsydney.edu.au The order of repulsion strength is: lone pair-lone pair > lone pair-bonding pair > bonding pair-bonding pair. sydney.edu.au

In this compound, the nitrogen atom is bonded to a carbonyl group, a hydrogen atom, and a highly electronegative chlorine atom. The chlorine atom exerts a strong electron-withdrawing inductive effect, which alters the electron density around the nitrogen atom. This, combined with the presence of a lone pair on the nitrogen, dictates the local geometry.

Key aspects of these interactions on the molecular geometry include:

Nitrogen Atom Geometry : The presence of two electronegative substituents (the carbonyl group and chlorine) and a lone pair on the nitrogen atom would typically suggest a pyramidal sp3 hybridized nitrogen. core.ac.uk However, computational studies have determined that the acyl nitrogen atom in this compound is effectively planar once vibrational motion is taken into account. acs.orgresearchgate.net This planarity suggests that resonance delocalization of the nitrogen lone pair into the carbonyl group's π-system is a dominant factor, a common feature in amides. researchgate.netchem-soc.si

Combined Influence : The final molecular geometry of this compound is a result of a delicate balance between several electronic factors. The inductive effect of chlorine modifies the electron distribution, lone pair repulsions influence bond angles according to VSEPR theory, and anomeric effects provide specific stabilizing interactions that can alter bond lengths and torsional angles. acs.orglibretexts.org These combined influences are reflected in the molecule's rotational barriers and conformational preferences. acs.org

Table 2: Summary of Electronic Effects on this compound Geometry

| Electronic Effect | Description | Consequence on Molecular Geometry | Reference |

|---|---|---|---|

| Anomeric Effect | Interaction between a nitrogen lone pair and the σ* orbital of the N-Cl bond. | Potential lengthening of the N-Cl bond; specific conformational preferences. | core.ac.ukacs.org |

| Inductive Effect | Electron withdrawal by the electronegative chlorine atom. | Modifies electron density at the nitrogen atom, influencing bond polarity and reactivity. | acs.org |

| Lone Pair Repulsion | Repulsive forces between the nitrogen lone pair and adjacent bonding pairs. | Influences bond angles and contributes to the overall molecular shape. | libretexts.orgsydney.edu.au |

| Resonance | Delocalization of the nitrogen lone pair into the adjacent C=O bond. | Contributes to the planarity of the amide group and a shortened C-N bond. | researchgate.netchem-soc.si |

Reactivity and Mechanistic Organic Chemistry of N Chloroformamide

Nucleophilic Reaction Pathways

N-chloroformamide serves as a valuable intermediate in organic synthesis, particularly in reactions where it is subject to nucleophilic attack. Its reactivity allows for the formation of various important organic molecules.

Reaction with Amines Leading to Substituted Urea (B33335) Derivatives

A significant reaction pathway for this compound is its reaction with primary amines to yield substituted ureas. mdpi.comresearchgate.net This transformation is a versatile method for creating the urea functional group. researchgate.net The general mechanism involves the nucleophilic amine attacking the carbonyl carbon of this compound, followed by the elimination of a chloride ion and proton transfer, leading to the formation of the corresponding substituted urea and the hydrochloride salt of the amine used in the reaction. mdpi.comresearchgate.net

A documented example of this reaction is the interaction between this compound and n-butylamine. mdpi.com When a solution of this compound in methylene (B1212753) chloride is treated with n-butylamine, a reaction occurs, necessitating slight cooling to maintain the temperature at 25°C. mdpi.com Over several hours, a solid precipitates from the solution, which consists of the desired N-n-butylurea and n-butylamine hydrochloride. mdpi.com

Interactions with Olefins, Bases, and Alcohols

The reactivity of this compound extends to interactions with other nucleophiles, including olefins, bases, and alcohols, highlighting its utility as a chemical intermediate. mdpi.com

In an example of its reaction with an olefin, this compound was stirred with cyclohexene (B86901) at ambient temperature. mdpi.com Over 17 hours, a sticky orange solid formed. The infrared spectrum of the resulting product indicated the presence of N-H and O-H absorptions, alongside small carbonyl absorptions, suggesting a complex reaction took place. mdpi.com While detailed mechanistic studies on this specific reaction are not extensively reported, the interaction points to the electrophilic nature of the N-Cl bond, potentially leading to addition reactions across the double bond.

The hydrolysis of related N-chloroamides is a known process, suggesting that this compound would react with water and alcohols. psu.eduignited.in Generally, amides can be hydrolyzed to carboxylic acids in the presence of acid or base. wikipedia.org The reaction of this compound with bases or alcohols would likely proceed through nucleophilic attack at the carbonyl carbon. For instance, hydrolysis under basic conditions would be expected to yield formate, ammonia (B1221849), and chloride ions. The solvolysis of related N-alkoxy-N-chloroamides in aqueous alcohol is known to generate N,N-dialkoxyamides, which occurs via the generation of an N-acyl-N-alkoxynitrenium ion intermediate that is then trapped by the alcohol. psu.eduresearchgate.net

Electrophilic Transformations and Reactive Intermediate Generation

While this compound can act as an electrophile at its carbonyl carbon, the chemistry of related N-chloroamides demonstrates the potential for generating highly reactive electrophilic nitrogen species.

Formation of N-Acyl-N-Alkoxynitrenium Ions from Related N-Chloroamides

A key aspect of the reactivity of N-chloroamides, particularly N-alkoxy-N-chloroamides, is the generation of N-acyl-N-alkoxynitrenium ions. mdpi.comresearchgate.net These intermediates are potent electrophiles used in a variety of synthetic transformations. mdpi.comamazonaws.com Their formation is facilitated by the anomeric effect, where the interaction between the lone pair on the alkoxy oxygen and the antibonding orbital of the N-Cl bond (n_O–σ*_NCl) polarizes and weakens the N-Cl bond, promoting the elimination of the chloride ion. mdpi.com

The generation of these nitrenium ions can be induced by Lewis acids, which complex with the chlorine atom, further facilitating its departure. mdpi.comresearchgate.net For example, treating N-alkoxy-N-chloroamides with silver carboxylates in diethyl ether leads to the formation of the nitrenium ion, which is then trapped by the carboxylate to form N-acyloxy-N-alkoxyamides. mdpi.com Similarly, the alcoholysis of N-alkoxy-N-chloroamides to produce N,N-dialkoxyamides proceeds through a nitrenium ion intermediate that is captured by the alcohol solvent. mdpi.compsu.edu These reactions underscore a fundamental reactivity pattern for N-chloroamides, where the nitrogen atom becomes a center of electrophilicity.

Studies on Stability and Decomposition Pathways of this compound

The stability of this compound is a critical factor in its handling and reactivity. Experimental observations indicate that it is a white, crystalline solid with a melting point of 59-60°C. mdpi.com It possesses an odor reminiscent of sodium hypochlorite (B82951) and undergoes slow decomposition at room temperature. mdpi.com Spectroscopic analysis suggests that under normal conditions, it exists predominantly in its more stable tautomeric imidol form, N-chlorocarboximidic acid. mdpi.com

The stability of N-chloroamides can vary significantly depending on their structure. For instance, certain atropisomeric N-chloroamides have shown excellent chemical stability, being isolable by chromatography and storable for months at low temperatures without decomposition. rsc.org Conversely, other N-chloroamides have been observed to decompose upon microwave irradiation at elevated power. ignited.in

The thermal decomposition of related anomeric amides, such as N,N-dialkoxyamides, has been studied and found to proceed via homolysis to generate alkoxyamidyl and alkoxyl free radicals, rather than through heterolytic rearrangements. psu.edu This suggests that radical pathways could be a potential decomposition route for this compound under thermal stress, although specific studies on its decomposition products and mechanisms are not widely detailed in the literature. The hydrolysis of N-chloroamides can also be a decomposition pathway, particularly in the presence of moisture or base. ignited.insolubilityofthings.com

Computational and Experimental Mechanistic Investigations of this compound Reactions

The reactivity and structure of this compound have been the subject of both computational and experimental scrutiny, providing deeper insight into its chemical behavior.

Computational studies using density functional theory (DFT) at the Becke3LYP/6-31G(D) level have been performed to investigate the equilibrium and transition structures for conformational interconversions in this compound and related compounds. acs.org These calculations suggest that the acyl nitrogen atom in this compound is planar when vibrational motion is considered. acs.org The barrier to rotation around the acyl C-N bond is calculated to be around 16 kcal/mol, which is slightly lower than that of a typical amide. acs.org Furthermore, these theoretical models highlight the influence of anomeric effects in related bisheteroatom-substituted formamides, where interactions between heteroatom lone pairs and antibonding orbitals lead to significant changes in bond lengths and rotational barriers. acs.org For instance, in N-chloro-N-methoxyformamide, the N-Cl bond is elongated due to the anomeric interaction from the methoxy (B1213986) group's oxygen lone pair. acs.org

Experimentally, mechanistic investigations often draw from studies of related compounds. The hydrolysis of amides, for example, has been studied kinetically, with mechanisms proposed to proceed via either N-protonated or O-protonated pathways, depending on the conditions. researchgate.net Kinetic studies on the N-chlorination of secondary amides and the subsequent basic hydrolysis of the resulting N-chloroamides have also been reported, providing rate constants for these transformations. ignited.in While direct kinetic studies on this compound itself are sparse in the reviewed literature, the principles derived from the study of related amides, such as the influence of stereoelectronic effects on hydrolysis rates, are applicable. cdnsciencepub.com For example, the hydrolysis of certain cyclic imidate salts shows a complete transmission of stereochemistry to the products, providing strong evidence for specific tetrahedral intermediate fragmentation pathways. cdnsciencepub.com

Spectroscopic Characterization Techniques for N Chloroformamide Research

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and understanding the structural details of N-chloroformamide. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule, thereby providing evidence for its structure. In the case of this compound, IR analysis helps to identify its tautomeric imidol form, ClC(OH)=NH. google.com The analysis of this compound and related compounds reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule.

Research has identified several key IR absorption bands for the imidol tautomer of this compound, typically observed in a Nujol mull. google.com These spectral features are indicative of the compound's specific functional groups. For instance, the presence of O-H and C-H stretching vibrations, as well as C=N double bond absorptions, are critical for its identification. google.com The IR spectrum of a residue identified as this compound shows features from NH and C=O groups. nasa.gov

Interactive Table 1: Infrared (IR) Spectroscopic Data for the Imidol Form of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3.3-3.5 (μm) | Strong (s) | O-H Stretch | google.com |

| 3.80 (μm) | Weak (w) | C-H Stretch | google.com |

| 6.04 (μm) | Strong (s) | C=N Stretch | google.com |

| 6.13 (μm) | Strong (s) | C=N Stretch | google.com |

| 6.9 (μm) | Medium (m) | Fingerprint Region | google.com |

| 7.34 (μm) | Strong (s) | Fingerprint Region | google.com |

| 8.39 (μm) | Weak (w) | Fingerprint Region | google.com |

| 8.50 (μm) | Weak (w) | Fingerprint Region | google.com |

| 10.52 (μm) | Weak (w) | Fingerprint Region | google.com |

| 11.8 (μm) | Weak (w) | Fingerprint Region | google.com |

Note: Original data reported in wavelength (μm) has been presented as such.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the atomic arrangement and electronic structure of a molecule. While specific NMR spectral data for this compound is not extensively detailed in foundational literature, its identity has been confirmed using this method. google.com

For related N,N-diaryl-substituted formamides, ¹H NMR spectroscopy is used to characterize the methine protons of the formamide (B127407) group. znaturforsch.comresearchgate.net In unsymmetrically substituted formamides, the presence of stereoisomers can lead to the observation of two separate singlets for the methine protons. znaturforsch.com This principle highlights the capability of NMR to distinguish between different conformational states, which would be relevant in detailed structural studies of this compound and its potential isomers.

Advanced Spectroscopic Methods for Investigating N-Chloroamide Systems

Beyond standard identification, advanced spectroscopic techniques are employed to probe the dynamic behavior and complex interactions of N-chloroamides in solution.

Two-dimensional infrared (2DIR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and vibrational couplings on a sub-picosecond timescale. nih.govwisc.edu It provides insights that are not accessible with linear IR methods, making it particularly valuable for analyzing complex systems and rapidly interconverting structures. nih.govnih.gov The method involves a sequence of ultrashort mid-IR pulses to generate a 2D spectrum, where cross-peaks indicate coupling between different vibrational modes. wisc.edumdpi.com

In the context of N-chloroamide systems, 2DIR spectroscopy is exceptionally well-suited for investigating intermolecular interactions, such as hydrogen bonding. Research on analogous amide systems demonstrates this capability. For example, 2DIR has been used to reveal the nature of the hydrogen bond between the carbonyl oxygen of an amide and a solvent molecule like chloroform (B151607). researchgate.net These studies can identify chemical exchange cross-peaks, which signify the presence of different hydrogen-bonded states of the amide. researchgate.net This ability to directly observe the dynamics of molecular interactions is crucial for understanding the behavior of N-chloroamides in solution, their solvation shells, and their role in chemical reactions. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of N Chloroformamide

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations have been instrumental in elucidating the fine details of N-chloroformamide's molecular structure and the energetics of its conformational changes.

Determination of Equilibrium and Transition State Structures

Computational studies, particularly using density functional theory (DFT) methods like Becke3LYP/6-31G(D), have been employed to determine the equilibrium and transition state structures for conformational changes in this compound. acs.orgacs.orgresearchgate.net These calculations indicate that, after considering vibrational motion, the acyl nitrogen atom in this compound is essentially planar. acs.orgacs.orgresearchgate.net This planarity is a key feature influencing its chemical behavior. The primary conformational change of interest is the rotation around the C-N bond, which is characteristic of amides. The transition state for this rotation involves a non-planar arrangement of the atoms around the nitrogen.

Calculation of Energy Barriers for Conformational Changes

The energy barrier for the rotation around the acyl C-N bond in this compound has been computationally determined. acs.orgacs.org These calculations show that the barrier to acyl C-N rotation is approximately 16 kcal/mol. acs.orgacs.org This value is lower by 1-2 kcal/mol compared to the rotational barriers found in typical amides. acs.orgacs.org The lowering of this barrier is attributed to the electronic effects of the chlorine substituent on the nitrogen atom.

Table 1: Calculated Energy Barriers for Conformational Changes in this compound

| Conformational Change | Calculated Energy Barrier (kcal/mol) | Method |

| Acyl C-N Rotation | ~16 | Becke3LYP/6-31G(D) |

Note: The energy barrier is for the rotation around the carbon-nitrogen bond.

Theoretical Insights into Bonding and Electronic Phenomena

Theoretical models provide a deeper understanding of the unique bonding and electronic characteristics of this compound, such as anomeric interactions and the nature of the amide bond.

Quantification and Analysis of Anomeric Interactions

The presence of a heteroatom (chlorine) on the amide nitrogen leads to anomeric effects, which are stereoelectronic interactions involving the lone pair of one heteroatom and the antibonding orbital of an adjacent bond. In this compound, the interaction between the nitrogen lone pair and the σ* orbital of the N-Cl bond is a subject of interest. Computational studies on related N-alkoxy-N-chloroureas have shown that the nO(Alk) → σ*N-Cl anomeric effect leads to an elongation of the N-Cl bond and a shortening of the N-O(Alk) bond. core.ac.uk While direct quantification for this compound itself is not extensively detailed in the provided context, the principles from analogous systems suggest that such anomeric interactions play a role in its structure and reactivity. core.ac.uk These effects can destabilize the N-Cl bond, potentially facilitating nucleophilic substitution at the chlorine atom. core.ac.uk

Computational Assessment of Amide Resonance and Pyramidalization

Amide resonance is a fundamental concept describing the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a planar structure. libretexts.orgwikipedia.org In this compound, the presence of the electronegative chlorine atom influences this resonance. Computational studies suggest that the nitrogen atom in this compound is largely planar, indicating significant amide resonance. acs.orgacs.orgresearchgate.net However, the substitution on the nitrogen can also lead to pyramidalization, a distortion from planarity. In related N-alkoxy-N-chloroureas, the nitrogen atom of the O-N-Cl system exhibits a pyramidal configuration. core.ac.uk This pyramidalization can reduce the planarity and electron delocalization inherent to the amide bond. chemrxiv.org For this compound, while the acyl nitrogen is considered planar after accounting for vibrational motion, the potential for pyramidalization under certain conditions or in specific interactions remains an area of computational investigation. acs.orgacs.orgresearchgate.net The degree of pyramidalization can impact the reactivity of the amide, for instance, by affecting the barrier to cis-trans isomerization. chemrxiv.org

Mechanistic Predictions and Validation through Computational Approaches

Computational methods are valuable for predicting reaction mechanisms involving this compound and for validating experimentally proposed pathways. For instance, in the context of amide hydrolysis, computational studies have been used to investigate different mechanistic pathways, such as O-protonated versus N-protonated routes in acidic conditions. researchgate.net While specific mechanistic studies on this compound were not detailed in the provided search results, the general application of these computational approaches to amides provides a framework for how the reactivity of this compound could be explored. Theoretical calculations can help elucidate the transition states and intermediates involved in its reactions, providing a molecular-level understanding of its chemical transformations. For example, computational studies on formamide (B127407) have helped to understand its reaction with OH radicals, identifying the most likely radical species formed. rsc.org Similar approaches could be applied to predict the outcomes of reactions involving this compound.

Applications and Role As a Chemical Intermediate in Advanced Organic Synthesis

Direct Synthetic Utility of N-Chloroformamide

While this compound itself is a specific and reactive molecule, its direct applications are often linked to its ability to act as a precursor to other key functional groups.

This compound can be conceptualized as an intermediate in the synthesis of N-substituted ureas. The synthesis of ureas often proceeds through the formation of an isocyanate intermediate, which subsequently reacts with an amine. organic-chemistry.orgresearchgate.net A common industrial method for generating isocyanates involves the reaction of amines with the highly toxic gas phosgene (B1210022) (COCl₂). nih.gov

Alternative and safer methods generate phosgene in situ. For example, the oxidative photochemical conversion of chloroform (B151607) (CHCl₃) can produce phosgene, which then reacts with amines. nih.govnih.gov In these reactions, if the concentration of the amine is higher than that of the generated phosgene, an isocyanate intermediate is formed and immediately reacts with a second molecule of the amine to yield an N-substituted urea (B33335). nih.gov The formation of N-substituted ureas can also be achieved through a Hofmann rearrangement of primary amides, which generates an isocyanate intermediate that is then trapped by an ammonia (B1221849) source. organic-chemistry.orgthieme.de While not a direct starting material in these specific examples, this compound's structure is closely related to key intermediates in these transformations.

The general utility of this approach is highlighted by its application to a wide range of substrates, yielding various alkyl-, aryl-, and heteroarylureas that have potential applications in medicinal chemistry and agrochemistry. organic-chemistry.org

| Starting Material Class | Reagents/Conditions | Intermediate | Product | Ref. |

| Primary Amides | Phenyliodine diacetate (PIDA), Ammonia Source (NH₃ or Ammonium Carbamate) | Isocyanate | N-Substituted Urea | organic-chemistry.orgthieme.de |

| Amines | In situ generated Phosgene (from CHCl₃, O₂, UV light) | Isocyanate | N-Substituted Urea | nih.govnih.gov |

Role in the Elaboration of Complex Molecular Architectures

The reactivity of this compound and related structures allows for their incorporation into synthetic pathways leading to more complex molecules, such as heterocyclic systems.

Formamide (B127407) derivatives are crucial building blocks for various heterocyclic compounds, including triazoles. nih.gov Triazole rings are significant scaffolds in medicinal chemistry due to their broad range of biological activities. nih.govresearchgate.net The synthesis of triazole derivatives can involve various strategies, and in some cases, formamide-related structures play a key role.

For instance, a simplified method for the synthesis of 3-aryl-1,2,4-triazole chloroformamide has been reported, which is derived from the reaction of benzamide (B126) with chloral (B1216628) hydrate. researchgate.netfrontiersin.orgnih.gov This chloroformamide derivative serves as a precursor for the construction of the 3-aryl-1,2,4-triazole core. Although this example does not start from this compound itself, it demonstrates the utility of the chloroformamide functional group as an intermediate in the synthesis of complex heterocyclic architectures like triazoles. frontiersin.orgnih.gov The synthesis of 1,2,3-triazoles often relies on the 1,3-dipolar cycloaddition between azides and alkynes, a reaction that has become a cornerstone of click chemistry. beilstein-journals.org

| Precursor/Intermediate | Reaction Type | Resulting Heterocycle | Ref. |

| 3-Aryl-1,2,4-triazole chloroformamide | Cyclization | 3-Aryl-1,2,4-triazole | frontiersin.orgnih.gov |

| Azides and Alkynes | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | beilstein-journals.org |

N-Haloamides as Versatile Reagents in Synthetic Transformations

This compound belongs to the broader class of N-haloamides, which are recognized as highly versatile reagents in organic synthesis due to the electrophilic nature of the halogen atom.

N-haloamides, particularly N-halosuccinimides (NXS) like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely employed as sources of electrophilic halogens ("X⁺"). nih.govresearchgate.net They are valuable alternatives to elemental halogens (e.g., Br₂), offering milder reaction conditions and often improved selectivity. researchgate.net These reagents are extensively used for the electrophilic halogenation of aromatic and heteroaromatic compounds, a key transformation in medicinal chemistry for creating synthetic handles for cross-coupling reactions or for modulating a molecule's biological properties. nih.govresearchgate.net

Recently, a new class of powerful halogenating reagents based on N–X anomeric amides has been developed. nih.gov These compounds leverage the stored energy in their pyramidalized nitrogen atom to enhance the electrophilicity of the attached halogen, enabling the halogenation of otherwise unreactive compounds under mild conditions. nih.gov The reactivity of N-haloamides can be further enhanced by using Lewis or Brønsted acid catalysts. researchgate.netresearchgate.net

Examples of Electrophilic Halogenation using N-Haloamides:

| Reagent Class | Substrate Type | Reaction | Ref. |

| N-Halosuccinimides (NCS, NBS) | Arenes, Heteroarenes | Electrophilic Aromatic Halogenation | nih.govresearchgate.net |

| N-X Anomeric Amides | Unreactive Arenes | Powerful Electrophilic Halogenation | nih.gov |

| N-Haloamides with HFIP | o-Carborane, m-Carborane | Selective B(9)-H Halogenation | acs.org |

The N-X bond in N-haloamides enables them to act as oxidants in various transformations. The halogen atom is in a positive oxidation state and can accept electrons, leading to the oxidation of the substrate.

N-haloamides can be used for the oxidation of N-substituted amines to the corresponding imides or amides. chemrxiv.org For example, oxoammonium-catalyzed oxidation of a broad range of carbamates, sulfonamides, ureas, and amides into imides has been developed. chemrxiv.org While not always the primary oxidant, N-halo reagents can be part of the catalytic cycle. Another example is the unique oxidation of amides catalyzed by ruthenium porphyrins, where N-acyl cyclic amines are converted directly into N-acyl amino acids through an oxidative C-N bond cleavage. nih.gov While this specific system uses pyridine (B92270) N-oxides as the terminal oxidant, it illustrates the broader context of amide oxidation. nih.gov Furthermore, hypervalent iodine reagents can mediate the oxidation of aldoximes to N-hydroxy amides, showcasing another facet of oxidative transformations involving amide-like structures. researchgate.net

Facilitation of Various Functional Group Interconversions

This compound belongs to the broader class of N-haloamides, which are recognized as valuable reagents for effecting a range of functional group interconversions. These transformations often leverage the electrophilic nature of the halogen atom and the subsequent reactivity of the nitrogen-centered radical or anionic species. While specific research on this compound is limited, the reactivity of analogous N-chloroamides serves as a strong indicator of its synthetic potential.

N-chloroamides have been successfully employed in metal-catalyzed reactions for the construction of complex molecular architectures. For instance, cobalt-catalysis has enabled the synthesis of isoquinolones through the coupling of N-chloroamides and alkynes, proceeding via a cobaltacycle intermediate formed by C-H activation. acs.org This methodology highlights the potential of the N-chloroamide group to act as a directing synthon for C-H functionalization. acs.org

Furthermore, the dual reactivity of N-chloroamides has been harnessed in cascade reactions. A notable example is the Cp*Co(III)-catalyzed C-2 amidation and C-3 chlorination of indoles. acs.org In this process, the N-chloroamide serves as both the amidating and chlorinating agent. acs.org This dual role underscores the efficiency of N-chloroamides in rapidly building molecular complexity. Such reactions demonstrate the potential for this compound to participate in similar one-pot, multi-component transformations.

The following table summarizes representative functional group interconversions achieved using N-chloroamides, suggesting plausible applications for this compound.

| Starting Material | Reagent(s) | Catalyst | Product | Transformation |

| N-chlorobenzamide, Diphenylacetylene | AgOAc, KOAc | [CoCp(CO)I2] | 3,4-diphenylisoquinolin-1(2H)-one | C-H Activation / Annulation |

| Indole, N-chloro-p-toluamide | AgSbF6 | CpCo(CH3CN)32 | 2-amido-3-chloro-indole | C-H Amidation / Chlorination |

| 4-bromobenzonitrile, N-chloro-2-pyrrolidinone | Mn | NiCl2·DME | N-(4-cyanophenyl)-2-pyrrolidinone | Reductive C-N Cross-Coupling |

These examples of C-N bond formation and heterocycle synthesis showcase the synthetic utility of the N-chloroamide functional group. acs.orgacs.orgrsc.org It is reasonable to extrapolate that this compound could serve as a valuable reagent in similar transformations, offering a simple and reactive source of the formamido group.

Coordination Chemistry and Catalytic Applications

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms of the formamide backbone, as well as the chlorine atom, suggests that this compound could function as a ligand in coordination complexes. The coordination chemistry of amides is well-established, and they can coordinate to metal centers through either the oxygen or nitrogen atom, or in a bridging fashion.

This compound as a Ligand in Liquid Coordination Complexes for Catalysis

While the direct use of this compound as a ligand in catalytic coordination complexes is not extensively documented, the principles of coordination chemistry allow for informed speculation on its potential role. Amide ligands are known to stabilize various oxidation states of metal centers and can influence the steric and electronic environment of the catalyst, thereby tuning its activity and selectivity. nih.gov

Metal complexes featuring amide-type ligands are active in a wide range of catalytic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. nih.govijrpr.com The coordination of an N-chloroamide ligand like this compound could introduce unique reactivity. The N-Cl bond could potentially interact with the metal center or participate directly in the catalytic cycle. For example, a metal complex could facilitate the homolytic or heterolytic cleavage of the N-Cl bond, generating a reactive nitrogen-centered species for subsequent transformations.

The table below outlines general classes of metal-amide complexes and their catalytic applications, providing a framework for the potential utility of this compound-based catalysts.

| Metal Center | Ligand Type | Catalytic Application |

| Ruthenium(II) | Bipyridine-based organo-metallic | Hydrogenation of olefins |

| Iron(II) | Anionic amido | Hydrosilylation of alkenes |

| Cobalt(III) | N-Chloroamide (as reactant/directing group) | C-H functionalization |

The development of this compound as a ligand could lead to novel catalytic systems with unique reactivity, stemming from the interplay between the metal center and the reactive N-Cl bond.

Potential in Polymer Chemistry and as Precursors for Functional Materials

The reactivity of this compound suggests its potential as a building block for the synthesis of functional polymers and materials. hilarispublisher.comsigmaaldrich.com The formyl group and the reactive N-Cl bond offer two distinct points for chemical modification and polymerization.

One potential application lies in the modification of existing polymers. A recent study has demonstrated the use of an N-haloamide reagent for the mild halogenation of polyolefins, such as polyethylene (B3416737) and polypropylene. rsc.org This process introduces chlorine or bromine atoms onto the polymer backbone, thereby altering its physicochemical properties. rsc.org this compound could potentially be used in a similar fashion as a chlorinating agent for various polymer substrates, offering an alternative to harsh chlorination methods.

The bifunctional nature of this compound also suggests its possible use as a monomer or a precursor to monomers for polymerization. For instance, the formamide group is a precursor to isocyanides, which are known to undergo polymerization. Furthermore, formamide itself has been explored as a building block for nitrogen-doped carbon materials. eurekalert.org The N-Cl bond could be utilized for grafting onto other polymer chains or for initiating certain types of polymerization.

The development of novel precursors is a critical step in creating new materials with tailored properties. hilarispublisher.com The simple structure of this compound, combined with its inherent reactivity, makes it an intriguing candidate for exploration in materials science, potentially leading to the development of new functional polymers with applications in various fields.

常见问题

Q. How can systematic reviews optimize literature searches for this compound studies?

- Search Strategy :

- Databases : PubMed, SciFinder, and Embase using CAS No. 67-66-3 and MeSH terms (e.g., "haloamides/toxicity").

- Grey Literature : Include dissertations (ProQuest) and regulatory filings (EPA dockets).

- Screening Workflow : Two-phase screening (title/abstract → full-text) with Covidence software to minimize selection bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。